Acetylacetone

説明

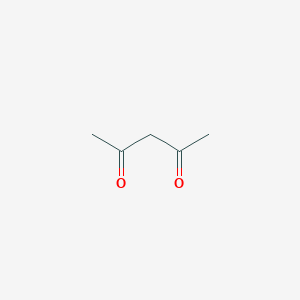

Structure

3D Structure

特性

IUPAC Name |

pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKCREAYFQTBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2, Array | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021979 | |

| Record name | 2,4-Pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentane-2,4-dione appears as a colorless or yellow colored liquid. Less dense than water. Vapors are heavier than air. Used as a solvent in paints and varnishes., Liquid, Colorless to yellow liquid with a pleasant odor; [CHEMINFO MSDS] Rancid odor at room temperature; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless or yellow colored liquid. | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Pentanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1023 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

284.7 °F at 760 mmHg (USCG, 1999), 138 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 140 °C, 284.7 °F | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1023 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

93 °F (USCG, 1999), 38 °C (100 °F) - closed cup, 105 °F - open cup, 93 °F (34 °C) (Closed cup), 34 °C c.c., 93 °F | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1023 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 166,000 mg/L at 20 °C, One part dissolves in about 8 parts water, Fairly soluble in neutral water, Miscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acid, For more Solubility (Complete) data for Acetyl acetone (7 total), please visit the HSDB record page., 166 mg/mL at 20 °C, Solubility in water, g/100ml: 16 | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9721 at 25 °C/4 °C, Bulk density = 8.1 lb/gal, Relative density (water = 1): 0.98, 0.975 | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1023 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.5 (Air = 1), Relative vapor density (air = 1): 3.45 | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.96 [mmHg], Vapor pressure, kPa at 20 °C: 0.93 | |

| Record name | 2,4-Pentanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

The purity of the substance exceeds 99%. Known impurities are water (0.1%), hexane-2,5-dione (0.1%), acetic acid (0.05%) and isopropenyl acetate (0.03%). | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or slightly yellow liquid, Mobile, colorless or yellowish liquid; when cooled, solidifies to lustrous, pearly spangles. The liquid is affected by light, turning brown and forming resins. | |

CAS No. |

123-54-6 | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pentanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46R950BP4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1023 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-10.3 °F (USCG, 1999), -23 °C, -10.3 °F | |

| Record name | PENTANE-2,4-DIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4169 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl acetone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-Pentanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-PENTADIONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1023 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide on the Keto-Enol Tautomerism of Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Acetylacetone (2,4-pentanedione) serves as a classic and fundamental example of keto-enol tautomerism, a form of isomerism involving the migration of a proton and the shifting of bonding electrons. This dynamic equilibrium between the diketo and enol forms is crucial in understanding reaction mechanisms, molecular stability, and solvent interactions in organic chemistry and drug development. The position of this equilibrium is highly sensitive to environmental factors, particularly the solvent. This technical guide provides a comprehensive overview of the keto-enol tautomerism of acetylacetone, detailing the equilibrium dynamics, the influence of solvents, and the experimental protocols for its characterization using spectroscopic methods. Quantitative data are summarized for comparative analysis, and key concepts are visualized to facilitate a deeper understanding.

Introduction to Keto-Enol Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism is a specific type where the isomers are a keto form (containing a C=O bond) and an enol form (containing a C=C bond with an adjacent hydroxyl group). In the case of acetylacetone, the equilibrium is established between the diketo form and the intramolecularly hydrogen-bonded cis-enol form.[1][2] The enol form benefits from the stability of a conjugated system and a six-membered ring formed by an internal hydrogen bond.[1]

The interconversion between the keto and enol tautomers is a dynamic process, and under most conditions, both forms coexist in a measurable equilibrium.[3] The rate of this interconversion is slow on the NMR timescale, which allows for the distinct observation and quantification of both tautomers.[4]

The Equilibrium of Acetylacetone

The equilibrium between the keto and enol tautomers of acetylacetone can be represented as follows:

Caption: The equilibrium between the keto and enol tautomers of acetylacetone.

The position of this equilibrium is described by the equilibrium constant, Keq, defined as:

Keq = [Enol] / [Keto]

A Keq value greater than 1 indicates that the enol form is favored at equilibrium, while a value less than 1 indicates a preference for the keto form.

Factors Influencing the Tautomeric Equilibrium

The keto-enol equilibrium of acetylacetone is significantly influenced by the solvent. This phenomenon is often described by Meyer's Rule, which states that the equilibrium tends to shift toward the keto form in more polar solvents.[2][5] The rationale is that the more polar keto form is better stabilized by polar solvents through dipole-dipole interactions. Conversely, in nonpolar solvents, the intramolecularly hydrogen-bonded enol form, which is less polar, predominates.[6]

Quantitative Analysis of the Tautomeric Equilibrium

The equilibrium constant for the keto-enol tautomerism of acetylacetone has been determined in a variety of solvents, primarily using ¹H NMR spectroscopy. The table below summarizes the percentage of the enol form and the corresponding equilibrium constant in different solvents.

| Solvent | Dielectric Constant (ε) | % Enol | Keq ([Enol]/[Keto]) | Reference(s) |

| Gas Phase | 1 | ~92 | 11.5 | [3] |

| Cyclohexane | 2.02 | 97 | 32.3 | [7] |

| Carbon Tetrachloride | 2.24 | 95 | 19.0 | [8] |

| Benzene | 2.28 | 96 | 24.0 | [7] |

| Chloroform-d (CDCl₃) | 4.81 | 81.5 | 4.4 | [7] |

| Acetone-d₆ | 20.7 | 69 | 2.23 | [7] |

| Acetonitrile-d₃ | 37.5 | 58 | 1.38 | [7] |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 46.7 | 55 | 1.22 | [8] |

| Methanol-d₄ | 32.7 | 67 | 2.03 | [7] |

| Water-d₂ | 78.4 | 15 | 0.18 | [7] |

Note: Values can vary slightly depending on temperature and concentration.

Experimental Protocols for Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for studying the keto-enol tautomerism of acetylacetone due to the slow interconversion rate on the NMR timescale.[4]

Detailed Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of acetylacetone in the deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆). A typical concentration is around 0.1 M.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The experiment is performed on a standard NMR spectrometer (e.g., 400 MHz).

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Spectrum Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Ensure the spectral width is sufficient to cover all proton signals (typically 0-16 ppm).

-

Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration of the signals.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform.

-

Phase the resulting spectrum and perform a baseline correction.

-

Integrate the characteristic signals for the keto and enol forms.

-

Characteristic ¹H NMR Signals: [9][10]

-

Keto Form:

-

Methylene (B1212753) protons (-CH₂-): Singlet at ~3.5 ppm.

-

Methyl protons (-CH₃): Singlet at ~2.2 ppm.

-

-

Enol Form:

-

Vinylic proton (=CH-): Singlet at ~5.5 ppm.

-

Enolic hydroxyl proton (-OH): Broad singlet at ~15.5 ppm (highly dependent on solvent and concentration).

-

Methyl protons (-CH₃): Singlet at ~2.0 ppm.

-

Calculation of Equilibrium Constant (Keq):

The ratio of the tautomers is determined from the integrated areas of their respective signals. A reliable method is to compare the integrals of the methylene protons of the keto form and the vinylic proton of the enol form.

Keq = [Enol] / [Keto] = (Integral of =CH-) / (Integral of -CH₂- / 2)

The integral of the methylene peak is divided by two because it represents two protons, while the vinylic peak represents one proton.

Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the two tautomers have different absorption maxima.

Detailed Experimental Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of acetylacetone in the solvent of interest. The concentration should be chosen to give an absorbance in the linear range of the spectrophotometer (typically below 1.0).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use the pure solvent as a reference.

-

-

Spectrum Acquisition:

-

Scan a wavelength range that includes the absorption maxima of both tautomers (e.g., 200-400 nm).

-

-

Data Analysis:

-

The keto form typically has a weak n → π* transition around 275 nm.

-

The enol form, with its conjugated system, has a strong π → π* transition at a longer wavelength, often around 290-320 nm, depending on the solvent.

-

By knowing the molar absorptivities of the pure keto and enol forms (which can be challenging to determine experimentally), the concentration of each tautomer can be calculated using the Beer-Lambert law.

-

Conclusion

The keto-enol tautomerism of acetylacetone is a cornerstone concept in physical organic chemistry with significant implications for understanding molecular behavior in various environments. The equilibrium is readily influenced by the solvent, with a general trend of favoring the enol form in nonpolar solvents and the keto form in polar solvents. ¹H NMR spectroscopy provides a robust and direct method for quantifying the tautomeric ratio, offering valuable insights for researchers, scientists, and professionals in drug development who need to understand and control molecular properties and reactivity.

References

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. [PDF] Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. CVI.—The ultraviolet absorption spectra of certain enol-keto-tautomerides. Part I. Acetylacetone and ethyl acetoacetate - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

Core Principles of Acetylacetone Coordination Chemistry: A Technical Guide for Researchers

Abstract

Acetylacetone, a versatile β-diketone, is a cornerstone of coordination chemistry, forming stable complexes with a vast array of metal ions. Its utility spans from catalysis and materials science to drug development, owing to the unique properties of its coordination compounds. This technical guide provides an in-depth exploration of the fundamental principles governing the coordination chemistry of acetylacetone. It covers the ligand's structure, keto-enol tautomerism, and diverse coordination modes. Detailed experimental protocols for the synthesis of key metal acetylacetonate (B107027) complexes are provided, alongside a compilation of quantitative data, including spectroscopic characteristics, bond lengths and angles, and stability constants, to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Acetylacetone

Acetylacetone (IUPAC name: pentane-2,4-dione, commonly abbreviated as Hacac) is an organic compound with the formula C₅H₈O₂.[1] It is a prototypical β-diketone, characterized by two carbonyl groups separated by a methylene (B1212753) group. This structure imparts a rich chemistry, most notably its existence as a mixture of keto and enol tautomers.[1][2] The deprotonated form, the acetylacetonate anion (acac⁻), acts as a potent bidentate ligand, forming highly stable chelate complexes with a majority of metal ions.[3][4] These metal acetylacetonate complexes are often crystalline solids with good solubility in organic solvents, a property that contrasts with the corresponding metal halides and enhances their utility as catalysts and precursors in organic synthesis and materials science.[3][5]

Keto-Enol Tautomerism

Acetylacetone exists in a dynamic equilibrium between its keto and enol forms.[1] This tautomerization involves the migration of a proton between the central carbon and one of the oxygen atoms.[6][7] The equilibrium is rapidly established under most conditions, and the ratio of the two tautomers is highly dependent on the solvent polarity.[6][8]

In nonpolar solvents, the enol form is favored due to the formation of a stable intramolecular hydrogen bond, creating a six-membered ring.[2][9] Conversely, polar, hydrogen-bonding solvents tend to stabilize the keto form by disrupting the intramolecular hydrogen bond and solvating the carbonyl groups.[6][10] This phenomenon is known as Meyer's rule.[8] The tautomeric equilibrium can be quantitatively studied using techniques like NMR spectroscopy by integrating the signals corresponding to each form.[5][10]

Table 1: Keto-Enol Equilibrium Constant (KT = [enol]/[keto]) of Acetylacetone in Various Solvents

| Solvent | Dielectric Constant (ε) | KT ([enol]/[keto]) |

| Gas Phase | 1 | 11.7 |

| Cyclohexane | 2.0 | 42 |

| Toluene | 2.4 | 10 |

| Tetrahydrofuran (THF) | 7.6 | 7.2 |

| Dimethyl sulfoxide (B87167) (DMSO) | 47 | 2.0 |

| Water | 80 | 0.23 |

Note: Data compiled from various sources.[11] The equilibrium constant is a measure of the relative stability of the enol form.

Caption: Keto-enol tautomerism of acetylacetone.

Coordination Chemistry

The deprotonated enol form of acetylacetone, the acetylacetonate anion (acac⁻), is a versatile ligand in coordination chemistry.[12] Its ability to form stable complexes is attributed to the chelate effect, where the bidentate nature of the ligand leads to a thermodynamically more favorable five-membered ring upon coordination to a metal center.[4][13]

Bidentate Chelation

The most prevalent coordination mode of the acetylacetonate ligand is as a bidentate, monoanionic ligand that binds to a metal ion through its two oxygen atoms.[3][14] This forms a stable six-membered chelate ring.[15] The bonding within this ring is often described as having some degree of aromatic character, with delocalized π-electrons over the O-C-C-C-O framework.[3][16] This delocalization results in the two C-O and two C-C bonds within the ring having similar lengths.[16]

Caption: Bidentate chelation of the acetylacetonate ligand.

Other Coordination Modes

While bidentate chelation is dominant, acetylacetonate can exhibit other coordination modes:

-

C-Bonding: In some instances, particularly with heavier transition metals like platinum(II) and iridium(III), the acetylacetonate ligand can coordinate to the metal center through its central carbon atom (C3).[3][11] This bonding mode can be identified by IR spectroscopy, as the C=O stretching frequency in C-bonded acetylacetonates (B15086760) is closer to that of a normal ketone (around 1655 cm⁻¹) compared to the lower frequency observed in O-bonded chelates (around 1535 cm⁻¹).[3][11]

-

Bridging Coordination: The oxygen atoms of the acetylacetonate ligand can also bridge two metal centers, leading to the formation of dimeric, trimeric, or polymeric structures.[8] For example, bis(acetylacetonato)nickel(II), [Ni(acac)₂], exists as a trimer in the solid state, with bridging oxygen atoms.

Synthesis of Metal Acetylacetonate Complexes

A general and widely used method for the synthesis of metal acetylacetonate complexes involves the reaction of a metal salt with acetylacetone in the presence of a base.[3] The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion, which then coordinates to the metal ion.[17]

Caption: General workflow for the synthesis of metal acetylacetonates.

Experimental Protocols

The following are detailed protocols for the synthesis of several common metal acetylacetonate complexes.

Synthesis of Tris(acetylacetonato)iron(III), [Fe(acac)₃]

-

Dissolution: Dissolve 3.3 g of iron(II) chloride hexahydrate (FeCl₂·6H₂O) in 25 mL of distilled water in a conical flask.[4]

-

Addition of Ligand: With continuous stirring, add a solution of 4 mL of acetylacetone in 10 mL of methanol (B129727) over a period of 15 minutes. The mixture will turn a deep red color.[4]

-

Precipitation: To the resulting red mixture, add a solution of 5.1 g of sodium acetate (B1210297) in 15 mL of distilled water. A red precipitate of [Fe(acac)₃] will form.[4]

-

Heating: Heat the reaction mixture to 80°C for 15 minutes.[4]

-

Isolation: Remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath to complete the precipitation.[4]

-

Filtration and Drying: Collect the product by suction filtration (e.g., using a Büchner funnel), wash it with cold distilled water, and dry it in a vacuum desiccator.[4]

Synthesis of Tris(acetylacetonato)chromium(III), [Cr(acac)₃]

-

Preparation of Reactant Solution: In a 250 mL Erlenmeyer flask, dissolve 5.36 g of chromium(III) chloride hexahydrate (CrCl₃·6H₂O) in 100 mL of distilled water.[11]

-

Addition of Urea (B33335) and Ligand: To this solution, add 20.0 g of urea and 11.8 mL of acetylacetone.[11] Urea will slowly hydrolyze upon heating to produce ammonia, which acts as a base to deprotonate the acetylacetone.[18]

-

Reaction: Heat the mixture in a boiling water bath for approximately 2 hours. As the urea hydrolyzes and the solution becomes basic, deep maroon crystals of [Cr(acac)₃] will begin to form.[11][19]

-

Isolation: Cool the reaction flask to room temperature and then in an ice bath.[11]

-

Filtration and Washing: Collect the crystalline product by suction filtration and wash the crystals with several small portions of distilled water.[11]

-

Drying: Air-dry the product.

Synthesis of Tris(acetylacetonato)cobalt(III), [Co(acac)₃]

-

Reaction Setup: In a conical flask, create a mixture of 2.5 g of cobalt(II) carbonate (CoCO₃) and 20 mL of acetylacetone.[4][13]

-

Heating and Oxidation: Heat the mixture to 90°C with stirring. While maintaining the temperature, add 30 mL of a 10% hydrogen peroxide solution dropwise over approximately 30 minutes. Cover the flask with a watch glass between additions. The hydrogen peroxide acts as an oxidizing agent to convert Co(II) to Co(III).[4][13]

-

Completion of Reaction: Continue heating for an additional 15 minutes after the complete addition of the hydrogen peroxide.[4]

-

Isolation: Cool the flask in an ice bath. A dark green precipitate of [Co(acac)₃] will form.[4][13]

-

Filtration and Drying: Collect the product by suction filtration, wash it with cold ethanol (B145695), and dry it in an oven at 100°C.[4][13]

Synthesis of Bis(acetylacetonato)oxovanadium(IV), [VO(acac)₂]

-

Preparation of Vanadyl Sulfate (B86663): A solution of vanadyl sulfate (VOSO₄) is typically prepared first. For example, by dissolving vanadium pentoxide (V₂O₅) in a mixture of ethanol and sulfuric acid with heating. This reduces V(V) to V(IV).[9]

-

Reaction with Ligand: To the vanadyl sulfate solution, add acetylacetone.[3]

-

Basification and Precipitation: Slowly add a solution of sodium carbonate to the reaction mixture with stirring. This will deprotonate the acetylacetone and cause the precipitation of a blue-green solid of [VO(acac)₂].[9]

-

Isolation and Purification: Collect the crude product by vacuum filtration and dry it. For further purification, the product can be recrystallized from a suitable solvent like anhydrous chloroform.[9]

Quantitative Data

Spectroscopic Properties

Metal acetylacetonate complexes exhibit characteristic infrared (IR) and UV-Visible (UV-Vis) spectra that provide valuable information about their structure and bonding.

Table 2: Characteristic IR and UV-Vis Absorption Data for Selected Metal Acetylacetonate Complexes

| Complex | IR ν(C=O) + ν(C=C) (cm⁻¹) | IR ν(M-O) (cm⁻¹) | UV-Vis λmax (nm) | Assignment |

| [Fe(acac)₃] | ~1570, ~1525 | ~435 | ~270, ~350, ~440 | π → π, LMCT |

| [Cr(acac)₃] | 1577, 1522 | ~460 | ~330, ~560 | π → π, d-d |

| [Co(acac)₃] | ~1570, ~1520 | ~465 | ~325, ~590 | π → π, d-d |

| [Cu(acac)₂] | 1576, 1520 | ~453 | ~295, ~660 | π → π, d-d |

| [VO(acac)₂] | ~1580, ~1520 | ~480 | ~260, ~310, ~590 | π → π*, d-d |

Note: Data compiled from various sources.[18][20][21] Peak positions can vary slightly depending on the solvent and measurement conditions. LMCT = Ligand-to-Metal Charge Transfer.

Structural Data

X-ray crystallography has provided precise bond lengths and angles for many metal acetylacetonate complexes. This data confirms the near-planarity of the chelate ring and the delocalization of electron density.

Table 3: Selected Bond Lengths (Å) and Angles (°) for [Fe(acac)₃] and [Mn(acac)₃]

| Complex | Bond | Length (Å) | Angle | Degrees (°) |

| [Fe(acac)₃] | Fe-O | 1.98 - 2.02 | O-Fe-O (bite) | ~88 - 90 |

| C-O | ~1.27 | Fe-O-C | ~125 | |

| C-C (in ring) | ~1.39 | O-C-C | ~125 | |

| [Mn(acac)₃] | Mn-O (axial) | ~2.12 | O-Mn-O (bite) | ~88 - 90 |

| Mn-O (equatorial) | ~1.93 | Mn-O-C | ~125 | |

| C-O | ~1.27 | O-C-C | ~125 | |

| C-C (in ring) | ~1.39 |

Note: Data compiled from crystallographic studies.[14][16] The structure of [Mn(acac)₃] is distorted due to the Jahn-Teller effect.[16]

Stability Constants

The stability of metal acetylacetonate complexes in solution can be quantified by their stability constants (log K). Higher values indicate greater stability.

Table 4: Stepwise Stability Constants (log K) for some First-Row Transition Metal Acetylacetonate Complexes in Aqueous Solution

| Metal Ion | log K₁ | log K₂ | log K₃ |

| Cu²⁺ | 8.22 | 6.77 | - |

| Ni²⁺ | 5.83 | 4.88 | - |

| Co²⁺ | 5.30 | 4.30 | - |

| Zn²⁺ | 5.05 | 4.10 | - |

| Mn²⁺ | 4.00 | 3.15 | - |

| Fe³⁺ | 11.4 | 10.1 | 7.8 |

| Cr³⁺ | - | - | - |

Conclusion

The coordination chemistry of acetylacetone is a rich and multifaceted field. The interplay of its keto-enol tautomerism, the strong chelation of the acetylacetonate anion, and the possibility of alternative bonding modes give rise to a vast number of metal complexes with diverse structures and properties. The straightforward synthesis and high stability of these complexes have cemented their importance in both fundamental research and practical applications. This guide has provided a comprehensive overview of the core principles, detailed experimental procedures, and key quantitative data to aid researchers and professionals in leveraging the unique characteristics of acetylacetone in their scientific endeavors.

References

- 1. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. prepchem.com [prepchem.com]

- 3. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]

- 4. magritek.com [magritek.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vanadyl Acetylacetonate: A Versatile Coordination Compound in Chemistry_Chemicalbook [chemicalbook.com]

- 7. US4338254A - Process for the preparation of cobalt (III) acetylacetonate - Google Patents [patents.google.com]

- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 9. Sciencemadness Discussion Board - Synthesis of vanadyl acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Keto-Enol Tautomeric Equilibrium of Acetylacetone Solution Confined in Extended Nanospaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. scribd.com [scribd.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. Notes. Novel synthesis of tris(acetylacetonato)iron(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 17. tdr.lib.ntu.edu.tw [tdr.lib.ntu.edu.tw]

- 18. iiste.org [iiste.org]

- 19. researchgate.net [researchgate.net]

- 20. chesci.com [chesci.com]

- 21. scribd.com [scribd.com]

- 22. Stability constants of several transition-metal complexes with tetradentate ligands [inis.iaea.org]

- 23. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Pentanedione for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pentanedione, commonly known as acetylacetone (acac), is a versatile organic compound with the chemical formula C₅H₈O₂. As a β-diketone, it exhibits a unique chemical reactivity that makes it a valuable building block in organic synthesis and a widely used ligand in coordination chemistry. Its ability to exist in a dynamic equilibrium between keto and enol tautomers, and its capacity to form stable chelate complexes with a vast array of metal ions, underpins its significance in diverse research fields, including catalysis, materials science, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-pentanedione, detailed experimental protocols for its characterization and common reactions, and visualizations of its key chemical behaviors.

Physical Properties

2,4-Pentanedione is a colorless to slightly yellow liquid at room temperature with a characteristic pleasant, ester-like odor.[1][2] Upon cooling, it can solidify into shiny crystals.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [3] |

| Molecular Weight | 100.12 g/mol | [3] |

| Appearance | Colorless or slight yellow liquid | [2][4] |

| Melting Point | -23 °C | [1] |

| Boiling Point | 140.4 °C | [1] |

| Density | 0.975 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.452 | [1] |

| pKa (at 25 °C) | 8.9 | [1][5] |

| Flash Point | 34 °C | [4] |

| Solubility in water | 160 g/L (20°C) | [6] |

| Solubility in organic solvents | Soluble in ethanol, ether, chloroform (B151607), acetone, benzene, and glacial acetic acid. | [1][6] |

Chemical Properties and Reactivity

The chemical behavior of 2,4-pentanedione is dominated by two principal features: its keto-enol tautomerism and its ability to act as a chelating agent.

Keto-Enol Tautomerism

2,4-Pentanedione exists as an equilibrium mixture of its keto and enol tautomers.[7] The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, leading to a higher proportion of the enol tautomer at equilibrium in many solvents.[7] The equilibrium position is sensitive to the solvent's polarity, with nonpolar solvents favoring the enol form.[8]

Caption: Keto-enol tautomerism of 2,4-pentanedione.

Chelation and Formation of Metal Acetylacetonates

The enolate form of 2,4-pentanedione, acetylacetonate (B107027) (acac⁻), is an excellent bidentate ligand that coordinates to metal ions through its two oxygen atoms, forming stable six-membered chelate rings.[9][10] These metal acetylacetonate complexes, often with the general formula M(acac)ₓ, are typically neutral, crystalline solids with good solubility in organic solvents.[10][11] The geometry of the resulting complex (e.g., octahedral, square planar) depends on the metal ion and its oxidation state.[9][11]

Caption: Formation of a metal acetylacetonate complex.

Spectroscopic Properties

Spectroscopic techniques are crucial for the characterization of 2,4-pentanedione and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for studying the keto-enol tautomerism, as the two forms give distinct signals. The ratio of the tautomers can be determined by integrating the corresponding peaks in the ¹H NMR spectrum.[12][11]

¹H NMR Spectral Data of 2,4-Pentanedione in CDCl₃

| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Keto | CH₃ | ~2.17 | singlet | 6H |

| Keto | CH₂ | ~3.58 | singlet | 2H |

| Enol | CH₃ | ~2.00 | singlet | 6H |

| Enol | CH | ~5.50 | singlet | 1H |

| Enol | OH | ~15.5 | broad singlet | 1H |

¹³C NMR Spectral Data of 2,4-Pentanedione in CDCl₃

| Tautomer | Carbon | Chemical Shift (δ, ppm) |

| Keto | C=O | ~202 |

| Keto | CH₂ | ~58 |

| Keto | CH₃ | ~30 |

| Enol | C=O | ~191 |

| Enol | C=C | ~100 |

| Enol | CH₃ | ~24 |

Infrared (IR) Spectroscopy

The IR spectrum of 2,4-pentanedione shows characteristic absorption bands for both the keto and enol forms.

Key IR Absorption Bands of 2,4-Pentanedione

| Tautomer | Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |

| Keto | C=O | 1728, 1708 | Symmetric and asymmetric stretching | [10][13] |

| Enol | C=C | ~1606 | Stretching | [13] |

| Enol | C=O | ~1606 (conjugated) | Stretching, often overlapping with C=C | [13] |

| Enol | O-H | 3200-2400 | Broad, due to intramolecular H-bonding | [10][13] |

UV-Vis Spectroscopy

2,4-Pentanedione exhibits absorption in the ultraviolet region. The formation of metal acetylacetonate complexes often leads to the appearance of new absorption bands in the visible region, which are responsible for their characteristic colors.[14] These bands typically arise from d-d electronic transitions within the metal center.[14]

Experimental Protocols

Synthesis of Tris(acetylacetonato)manganese(III) [Mn(acac)₃]

This procedure describes the synthesis of a common metal acetylacetonate complex.

Materials:

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Sodium acetate (B1210297) trihydrate (CH₃COONa·3H₂O)

-

2,4-Pentanedione (acetylacetone)

-

Potassium permanganate (B83412) (KMnO₄)

-

Distilled water

Procedure:

-

In a 250 mL conical flask, dissolve 1.32 g of manganese(II) chloride tetrahydrate and 3.59 g of sodium acetate trihydrate in 50 mL of distilled water.[1]

-

To this solution, add 5 mL of acetylacetone via pipette and add a magnetic stir bar.[1]

-

In a separate beaker, dissolve 0.28 g of potassium permanganate in 15 mL of distilled water.[1]

-

While stirring the manganese/acetylacetone solution, add the potassium permanganate solution dropwise.[1]

-

After the addition is complete, continue stirring for 5 minutes.

-

Prepare a solution of 3.59 g of sodium acetate trihydrate in 15 mL of water and add it in portions to the reaction mixture.[1]

-

Cool the mixture in an ice bath to precipitate the crude product.

-

Collect the dark brown-black crystals by vacuum filtration, wash with cold distilled water, and air dry.[5]

Caption: Experimental workflow for the synthesis of Mn(acac)₃.

NMR Spectroscopic Analysis of Keto-Enol Tautomerism

This protocol outlines the determination of the keto-enol equilibrium constant using ¹H NMR spectroscopy.[12][11]

Materials:

-

2,4-Pentanedione

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a dilute solution of 2,4-pentanedione in the chosen deuterated solvent (e.g., 1-5% v/v) in an NMR tube.

-

Acquire a ¹H NMR spectrum of the sample.

-

Identify the peaks corresponding to the keto and enol tautomers (refer to the data table above).

-

Integrate the peaks for the methyl protons of both the keto and enol forms.

-

Calculate the percentage of the enol tautomer using the following equation: % Enol = [Integral(enol CH₃) / (Integral(enol CH₃) + Integral(keto CH₃))] * 100

-

Calculate the equilibrium constant (K_eq) for the tautomerization (Keto ⇌ Enol): K_eq = [Enol] / [Keto] = Integral(enol CH₃) / Integral(keto CH₃)

Caption: Workflow for NMR analysis of keto-enol equilibrium.

Safety and Handling

2,4-Pentanedione is a flammable liquid and vapor.[4] It is harmful if swallowed or absorbed through the skin and causes eye, skin, and respiratory tract irritation.[4] It may also cause central nervous system depression.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.[15]

Conclusion

2,4-Pentanedione is a fundamentally important compound in chemical research, offering a rich landscape of physical and chemical properties to explore. Its keto-enol tautomerism provides a classic system for studying chemical equilibria, while its ability to form stable metal complexes has far-reaching implications in catalysis and materials science. This guide has provided a detailed overview of its core properties, along with practical experimental protocols and visualizations to aid researchers in their work with this versatile molecule. A thorough understanding of these characteristics is essential for its safe and effective use in the laboratory and for the development of new applications.

References

- 1. academics.su.edu.krd [academics.su.edu.krd]

- 2. studylib.net [studylib.net]

- 3. researchgate.net [researchgate.net]

- 4. ukessays.com [ukessays.com]

- 5. scribd.com [scribd.com]

- 6. iiste.org [iiste.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure and vibrational assignment of the enol form of 3-chloro-pentane-2,4-dione | Semantic Scholar [semanticscholar.org]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. organic chemistry - Assignment of the IR spectrum of 2,4-pentanedione (acetylacetone) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Keto-Enol Tautomerism [thecatalyst.org]

- 12. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

- 13. Efficient Synthesis and HPLC-Based Characterization for Developing Vanadium-48-Labeled Vanadyl Acetylacetonate as a Novel Cancer Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Introductory Synthesis of Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core introductory methods for the synthesis of acetylacetone (2,4-pentanedione), a pivotal precursor in coordination chemistry and organic synthesis. This document details established laboratory procedures, presenting quantitative data in structured tables and illustrating reaction pathways and workflows with clear diagrams.

Synthesis of Acetylacetone via Boron Trifluoride-Catalyzed Condensation of Acetone (B3395972) and Acetic Anhydride (B1165640)

This widely-used laboratory method involves the reaction of acetone with acetic anhydride in the presence of boron trifluoride as a catalyst.[1][2][3][4][5] The reaction proceeds through the formation of an enol ester of acetone, which then reacts with another molecule of acetic anhydride.

Reaction Pathway

The overall reaction is as follows:

(CH₃C(O))₂O + CH₃C(O)CH₃ → CH₃C(O)CH₂C(O)CH₃[3]

The reaction is catalyzed by boron trifluoride (BF₃).

Experimental Protocol

The following protocol is adapted from a standard organic synthesis procedure.[1][4]

-

Reaction Setup: A 2-liter, three-necked flask is equipped with a gas inlet tube, a mechanical stirrer, and an outlet tube connected to an alkali trap. The flask is charged with 116 g (2 moles) of anhydrous acetone and 510 g (5 moles) of reagent-grade acetic anhydride.[1][4] The flask is then cooled in an ice-salt bath.

-

Addition of Boron Trifluoride: Boron trifluoride gas is bubbled into the reaction mixture at a rate that allows for the absorption of approximately 500 g over 5 hours.[4]

-

Work-up: The reaction mixture is poured into a solution of 800 g of hydrated sodium acetate (B1210297) in 1.6 liters of water.[1][4]

-

Purification: The mixture is steam-distilled, and the distillate is collected in several fractions.[1][4] The acetylacetone is then isolated as its copper(II) salt by adding a hot solution of copper(II) acetate. The precipitated copper(II) acetylacetonate (B107027) is filtered, washed, and dried.[1]

-

Final Isolation: The free acetylacetone is recovered by treating the copper salt with 20% sulfuric acid and extracting with ether. The combined ether extracts are dried over anhydrous sodium sulfate, and the ether is removed by distillation. The final product is purified by fractional distillation.[1][4]

Quantitative Data

| Parameter | Value | Reference |

| Acetone | 116 g (2 moles) | [1][4] |

| Acetic Anhydride | 510 g (5 moles) | [1][4] |

| Boron Trifluoride | ~500 g | [4] |

| Hydrated Sodium Acetate | 800 g | [1][4] |

| Hydrated Copper(II) Acetate | 240 g | [1] |

| Yield | 160–170 g (80–85% based on acetone) | [1][4] |

| Boiling Point | 134–136 °C | [1][4] |

Experimental Workflow

Synthesis of Acetylacetone via Claisen Condensation

The Claisen condensation is a classic method for forming carbon-carbon bonds.[6] In this synthesis, acetone reacts with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide to yield the sodium salt of acetylacetone.[1][7][8] Subsequent acidification provides the final product.[1]

Reaction Pathway

The reaction proceeds in two main steps: the base-mediated condensation followed by an acidic workup.

-

CH₃CH₂O⁻Na⁺ + CH₃C(O)OCH₂CH₃ + CH₃C(O)CH₃ → Na⁺[CH₃C(O)CHC(O⁻)CH₃] + 2 CH₃CH₂OH[3]

-

Na⁺[CH₃C(O)CHC(O⁻)CH₃] + HCl → CH₃C(O)CH₂C(O)CH₃ + NaCl[3]

Experimental Protocol

The following protocol is based on a well-established procedure.[1][7]

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and a reflux condenser, sodium ethoxide is prepared by reacting metallic sodium with absolute ethanol.

-

Reaction: To the warm sodium ethoxide, ethyl acetate is added rapidly. The stirrer is started, and then acetone is added.[1] The mixture is refluxed for one hour and then allowed to stand at room temperature for 12 hours, during which the sodium salt of acetylacetone crystallizes.[1][7]

-

Isolation of the Sodium Salt: The liquid layer is decanted, and the sodium salt is dissolved in ice water. The aqueous layer is separated and washed with ether to remove unreacted ethyl acetate.[1]

-

Acidification and Extraction: The aqueous solution is acidified with ice-cold dilute sulfuric acid. The liberated acetylacetone is then extracted with multiple portions of ether.[1][7]

-

Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residue is fractionally distilled to yield pure acetylacetone.[1]

Quantitative Data

| Parameter | Value | Reference |

| Acetone | 174 g (3 moles) | [1] |

| Ethyl Acetate | 1.2 L | [1] |

| Sodium Ethoxide | Prepared from metallic sodium and ethanol | [1] |

| Sulfuric Acid (concentrated) | 150 g | [1] |

| Yield | ~39% (based on acetone, in a similar procedure) | [7] |

| Boiling Point | 130–139 °C | [1] |

Experimental Workflow

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Acetylacetone - Sciencemadness Wiki [sciencemadness.org]

- 3. Acetylacetone - Wikipedia [en.wikipedia.org]

- 4. How to synthesize Acetylacetone?_Chemicalbook [chemicalbook.com]

- 5. Acetyl Acetone [chembk.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. Reddit - The heart of the internet [reddit.com]

Understanding acetylacetone as a bidentate ligand.

An In-depth Technical Guide to Acetylacetone as a Bidentate Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nature of Acetylacetone

Acetylacetone (acacH), systematically named 2,4-pentanedione, is a quintessential β-diketone with the chemical formula CH₃C(O)CH₂C(O)CH₃.[1] It is a colorless liquid that serves as a fundamental building block in the synthesis of a wide array of coordination complexes and heterocyclic compounds.[1] A key feature of acetylacetone is its existence as a dynamic equilibrium of two tautomeric forms: a keto and an enol form.[2][3] This equilibrium is rapid under most conditions, allowing the compound to be treated as a single entity for many applications.[1] The enol tautomer is stabilized by intramolecular hydrogen bonding, forming a six-membered ring, and is the predominant form in solution.[4]

The acidic nature of the central methylene (B1212753) protons in the keto form (or the hydroxyl proton in the enol form) allows for easy deprotonation by a base to form the acetylacetonate (B107027) anion (acac⁻).[5][6] This anion is the active ligand form.

Caption: Keto-enol tautomerism of acetylacetone and its deprotonation to the acac⁻ ligand.

Coordination Chemistry: A Classic Bidentate Chelator

The acetylacetonate anion is a premier example of a bidentate chelating ligand.[7][8] It coordinates to a metal ion through its two oxygen atoms, forming a highly stable six-membered chelate ring.[9][10][11] This chelation imparts significant thermodynamic stability to the resulting metal complex, a phenomenon known as the chelate effect.[1]

Upon coordination, the π-electrons within the chelate ring become delocalized over the O-C-C-C-O backbone. This delocalization results in the two C-O bonds and the two central C-C bonds becoming equivalent in length, lending the M(acac) ring a degree of aromatic character.[6][9] This stability and the organic exterior of the resulting complexes render many metal acetylacetonates (B15086760) soluble in organic solvents, a stark contrast to their inorganic metal salt precursors.[9][12]

Caption: Acetylacetonate (acac⁻) forming a stable six-membered chelate ring with a metal ion.

Synthesis of Metal Acetylacetonate Complexes

The synthesis of metal acetylacetonate complexes is a staple of inorganic chemistry due to its reliability and versatility. The general method involves the reaction of a metal salt with acetylacetone in the presence of a base.[1] The base facilitates the deprotonation of acetylacetone, shifting the equilibrium towards the formation of the metal complex.[9]

General Reaction: Mᶻ⁺ + z(acacH) ⇌ M(acac)ₙ + zH⁺[9]

Caption: General experimental workflow for the synthesis of metal acetylacetonate complexes.

Experimental Protocols

Protocol 1: Synthesis of Tris(acetylacetonato)chromium(III), [Cr(acac)₃] [5][13][14]

This synthesis utilizes the slow hydrolysis of urea to generate ammonia (B1221849) in situ, which acts as the base to deprotonate acetylacetone. This method avoids the rapid formation of chromium hydroxide (B78521) precipitates.

-